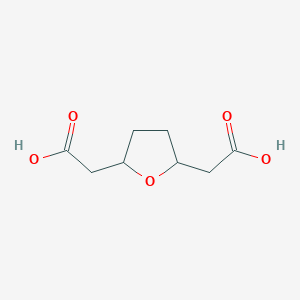
Tetrahydro-2,5-furan-diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2,5-furan-diacetic acid is a dicarboxylic acid.
Tetrahydro-2, 5-furan-diacetic acid belongs to the class of organic compounds known as dicarboxylic acids and derivatives. These are organic compounds containing exactly two carboxylic acid groups. Tetrahydro-2, 5-furan-diacetic acid is soluble (in water) and a weakly acidic compound (based on its pKa). Tetrahydro-2, 5-furan-diacetic acid has been primarily detected in urine.
Scientific Research Applications
Chemical Synthesis and Antibacterial Agents Tetrahydro-2,5-furan-diacetic acid and its derivatives are prominently used in chemical syntheses, such as the preparation of Furan-2-[14C] carboxylic acid, crucial in the synthesis of antibacterial agents like [14C]-nifuroxazide. This process involves multiple steps, including carbonation, catalytic reduction, nitration, and condensation (Elsom & Hawkins, 1978).
Biobased Polymer Synthesis Tetrahydro-2,5-furan-diacetic acid derivatives, specifically furan-2,5-dicarboxylic acid (FDCA), are integral in manufacturing biobased polymers like polyethylene furandicarboxylate (PEF), a potential substitute for petroleum-derived polyethylene terephthalate (PET). The synthesis of FDCA involves eco-friendly procedures, like the carbonate-promoted C–H carboxylation, utilizing inedible lignocellulosic biomass as the feedstock. This method offers an environmentally sustainable alternative to traditional polymer production processes (Dick et al., 2017).
Catalysis in Polymer Industry In the polymer industry, derivatives of Tetrahydro-2,5-furan-diacetic acid serve as potential platform chemicals. For instance, FDCA is used in the selective oxidation of 5-hydroxymethyl-2-furfural to furan-2,5-dicarboxylic acid, leveraging efficient catalysts like Li2CoMn3O8. This process is crucial for manufacturing polyester, polyamides, and polyurethanes, with the catalyst's easy preparation and the use of naturally abundant oxygen as the oxidant making the procedure scalable (Jain et al., 2015).
Biobased Oligoesters Production The compound is also pivotal in the production of biobased polymers and materials, particularly in synthesizing furan oligoesters. These oligoesters are synthesized through polytransesterification of dimethyl furan-2,5-dicarboxylate with linear α, ω-aliphatic diols, using immobilized lipase B from Candida antarctica. The biobased oligoesters produced via this green process have potential applications as macromonomers, highlighting the compound's significance in eco-friendly material production (Cruz-Izquierdo et al., 2015).
properties
Product Name |
Tetrahydro-2,5-furan-diacetic acid |
|---|---|
Molecular Formula |
C8H12O5 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-[5-(carboxymethyl)oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C8H12O5/c9-7(10)3-5-1-2-6(13-5)4-8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
CVYAVSIMBYOCGA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CC(OC1CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



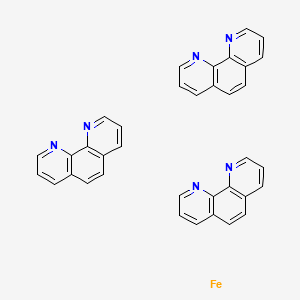
![3-Oxabicyclo[3.2.0]heptane](/img/structure/B1254630.png)
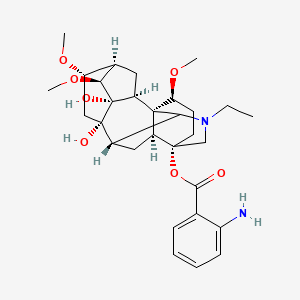
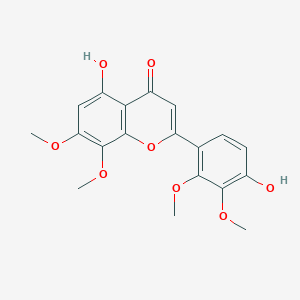
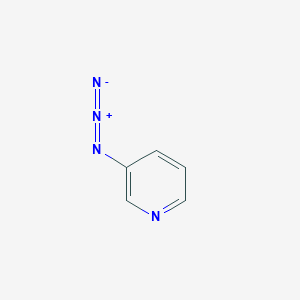
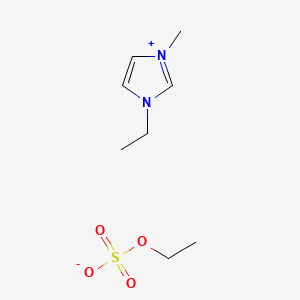
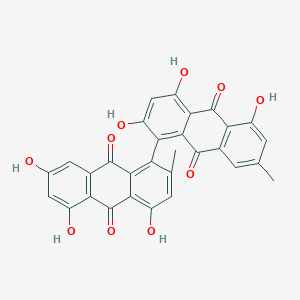
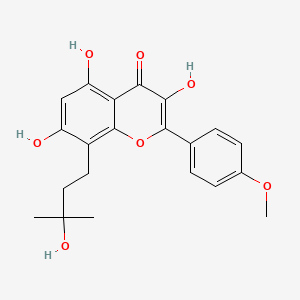
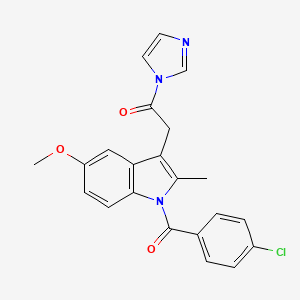
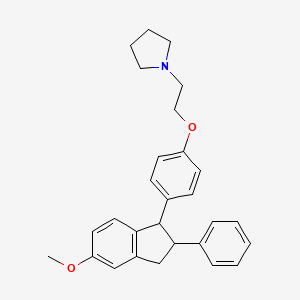


![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)
